molecular formula C11H9NO2 B130185 Quinolin-8-yl-acetic acid CAS No. 152150-04-4

Quinolin-8-yl-acetic acid

Cat. No. B130185
M. Wt: 187.19 g/mol
InChI Key: HXXDDZQNKIORGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolin-8-yl-acetic acid derivatives has been explored in various studies. For instance, the synthesis of (5,7-dichloro-quinolin-8-yloxy) acetic acid was achieved and characterized using spectroscopic techniques . Similarly, the synthesis of 8-(dimesitylboryl)quinoline involved the treatment of halogenated quinolines with n-BuLi followed by dimesitylboronfluoride . Another study reported the synthesis of various quinoline derivatives, including the reaction of hydroxyquinoline with ethyl chloroacetate to produce ethyl (quinolin-8-yloxy)acetate . Additionally, the synthesis of 8-methoxyquinoline-5-amino acetic acid was performed through the coupling of monochloroacetic acid with 5-amino-8-methoxyquinoline .

Molecular Structure Analysis

The molecular structure and vibrational properties of quinolin-8-yl-acetic acid derivatives have been extensively studied using density functional theory (DFT) and spectroscopic methods. Two stable conformations of (5,7-dichloro-quinolin-8-yloxy) acetic acid were theoretically determined, and their vibrational wavenumbers were calculated . A similar approach was used to determine three stable conformations of (5-chloro-quinolin-8-yloxy) acetic acid . The electronic delocalization and topological properties of the electronic charge density were also analyzed for these compounds.

Chemical Reactions Analysis

The reactivity of quinolin-8-yl-acetic acid derivatives has been demonstrated in various chemical reactions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline showed rapid hydrolysis and formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) . The interaction of quinoline derivatives with amino acids, carboxylic acids, and mineral acids was studied, revealing different binding affinities and fluorescence responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-8-yl-acetic acid derivatives are closely related to their molecular structure. The vibrational spectra and force constants of these compounds provide insights into their stability and reactivity . The electronic properties, such as HOMO-LUMO energy gaps, were also studied to understand their potential biological properties . The antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates was evaluated, indicating significant inhibition of bacterial and fungal growth . Additionally, the herbicidal potential of 8-methoxyquinoline-5-amino acetic acid was confirmed through its efficacy in drying weeds .

Scientific Research Applications

Allosteric HIV-1 Integrase Inhibition

Quinolin-8-yl-acetic acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that impede HIV-1 replication. These compounds inhibit the interaction between HIV-1 integrase, viral DNA, and the cellular cofactor LEDGF, crucial for viral replication. This multimodal inhibition mechanism shows promise for developing potent antiretroviral compounds (Kessl et al., 2012).

Plant Growth Stimulation

Derivatives of quinolin-8-yl-acetic acid have been explored for their potential in stimulating rhizogenesis in plant microclonal propagation. Specific derivatives, particularly the sodium salt of 2-((quinolin-4-yl)thio)acetic acid, showed notable efficacy in enhancing root formation in Paulownia explants, presenting a promising avenue for agricultural applications (Zavhorodnii et al., 2022).

Vibrational and Structural Analysis

Studies involving derivatives of quinolin-8-yl-acetic acid, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been conducted to understand their structural and vibrational properties. Techniques like infrared, Raman spectroscopies, and nuclear magnetic resonance spectroscopy have been utilized for characterizing these compounds, providing valuable insights into their molecular structure and potential applications (Romano et al., 2012).

Aldose Reductase Inhibition and Antioxidant Activity

Quinoxalin-2(1H)-one-based derivatives of quinolin-8-yl-acetic acid have shown potential as aldose reductase inhibitors. These compounds exhibit significant inhibition of aldose reductase, a key enzyme in diabetic complications. Additionally, they possess antioxidant activity, making them promising candidates for combating diabetic complications (Qin et al., 2015).

Antimicrobial Activity

Quinolin-8-yl-acetic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant inhibition against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents in medical and agricultural applications (Ahmed et al., 2006).

Chemical Synthesis and Herbicidal Potential

The synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid, a derivative of quinolin-8-yl-acetic acid, has shown herbicidal potential. This compound effectively controlled weed growth, indicating its potential application in agricultural weed management (A. E. et al., 2015).

Safety And Hazards

Quinolin-8-yl-acetic acid is considered harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including quinolin-8-yl-acetic acid, have a wide range of biological and pharmaceutical activities . Therefore, future research may focus on further exploring these activities and developing new synthesis methods to overcome the drawbacks of current syntheses and reduce their environmental impact .

properties

IUPAC Name

2-quinolin-8-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDDZQNKIORGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585421
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl-acetic acid

CAS RN

152150-04-4
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-8-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound (278 mg) was prepared from 8-bromoquinoline (3.0 g, 14.5 mmol) according to protocol P above. LCMS (0.05% TFA): [M+1]+ 188.1. 1H-NMR (CD3OD, 400 MHz): δ 9.01 (d, 1H, J=3.6Hz), 8.72(d, 1H, J=6.4Hz), 8.06 (d, 1H, J=6.8Hz), 7.87 (d, 1H, J=5.6Hz),7.77 (m, 2H), 4.31 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Dandia, K Arya, N Dhaka - Journal of Chemical Research, 2006 - journals.sagepub.com
A novel class of biologically active compound 2,7-dihydro-3H-pyridazino[3′,4′:4,5]indolo[3,2-c]quinoline-3,13(12H)-dione (10a–b)has been achieved efficiently and quickly under …
Number of citations: 4 journals.sagepub.com
Y Ikuma, H Hochigai, H Kimura, N Nunami… - Bioorganic & medicinal …, 2012 - Elsevier
In recent years, dipeptidyl peptidase IV inhibitors have been noted as valuable agents for treatment of type 2 diabetes. Herein, we report the discovery of a novel potent DPP-4 inhibitor …
Number of citations: 42 www.sciencedirect.com
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
M Brindisi, C Ulivieri, G Alfano, S Gemma… - European journal of …, 2019 - Elsevier
Microtubule-targeting agents (MTAs) are a class of clinically successful anti-cancer drugs. The emergence of multidrug resistance to MTAs imposes the need for developing new MTAs …
Number of citations: 33 www.sciencedirect.com

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